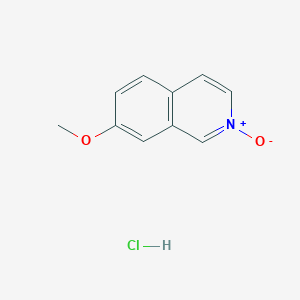
7-Methoxy-isoquinoline-N-oxide hydrochloride
説明
7-Methoxy-isoquinoline-N-oxide hydrochloride is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 7th position and an N-oxide group on the nitrogen atom, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Coupling: One common synthetic route involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Copper(I)-Catalyzed Tandem Reaction: Another method includes a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH₃CN, which efficiently produces densely functionalized isoquinolines.
Rhodium(III)-Catalyzed C-H Bond Activation: This method involves condensation of aryl ketones and hydroxylamine, followed by rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: The N-oxide group in the compound can undergo further oxidation reactions.
Reduction: Reduction reactions can be performed to convert the N-oxide group back to the amine.
Substitution: The methoxy group and the nitrogen atom in the ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the ring structure.
科学的研究の応用
7-Methoxy-isoquinoline-N-oxide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 7-Methoxy-isoquinoline-N-oxide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The N-oxide group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the compound's solubility and binding affinity to biological targets.
類似化合物との比較
Quinoline: Structurally similar but lacks the methoxy group.
Isoquinoline: Similar core structure but without the N-oxide group.
6-Methoxyquinoline: Similar methoxy group position but different ring structure.
Uniqueness: 7-Methoxy-isoquinoline-N-oxide hydrochloride is unique due to the combination of the methoxy group and the N-oxide group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
特性
IUPAC Name |
7-methoxy-2-oxidoisoquinolin-2-ium;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.ClH/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10;/h2-7H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECWOBKRZDCHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C[N+](=C2)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[Chloro(diphenyl)methyl]pyridine;hydrochloride](/img/structure/B8094706.png)
![9-Nitrobenzo[c]quinolizin-11-ium;chloride](/img/structure/B8094737.png)




![trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium p-toluene sulfonate](/img/structure/B8094771.png)
![4-(5,6,7,8-Tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)aniline;hydrobromide](/img/structure/B8094777.png)

![(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate](/img/structure/B8094791.png)

![[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine;hydrobromide](/img/structure/B8094809.png)
![2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine;hydrochloride](/img/structure/B8094812.png)

